molecular formula C24H24N4O2S B2565444 N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1021226-73-2

N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2565444
CAS No.: 1021226-73-2
M. Wt: 432.54
InChI Key: UIQQTIRFRFOITA-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials may include 3,4-dimethylphenylamine, ethyl acetoacetate, and various reagents for pyrrolopyrimidine formation. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like crystallization, chromatography, and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of pyrrolopyrimidines are explored for their potential as drugs. They may act on specific molecular targets to treat diseases like cancer, infections, or inflammatory conditions.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals. Their unique chemical properties make them valuable in various applications.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to the desired biological effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrimidines and their derivatives. Examples are:

  • 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
  • 3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidine

Uniqueness

N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical properties. Its combination of functional groups and molecular framework sets it apart from other similar compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-4-28-23(30)22-21(19(13-25-22)17-8-6-5-7-9-17)27-24(28)31-14-20(29)26-18-11-10-15(2)16(3)12-18/h5-13,25H,4,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQQTIRFRFOITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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